2-hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid
Description
This compound is a polyfunctionalized butanoic acid derivative featuring hydroxy, oxo, and phenylmethoxy groups. Its structure includes two phenylmethoxy substituents at positions 2 and 4, along with a hydroxy group and a ketone moiety.
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C20H20O7/c21-17(26-13-15-7-3-1-4-8-15)11-20(25,19(23)24)12-18(22)27-14-16-9-5-2-6-10-16/h1-10,25H,11-14H2,(H,23,24) |
InChI Key |
CNDXFEKBFFOHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing features are its dual phenylmethoxy substituents and hydroxy-oxo backbone. Below is a comparative analysis with structurally related molecules:
Key Differences in Physicochemical Properties
Lipophilicity: The target compound’s dual phenylmethoxy groups confer higher lipophilicity compared to analogs like 4-ethoxy-2-methylene-4-oxobutanoic acid (logP ~1.5 vs. ~0.2) . This property may influence membrane permeability and bioavailability.
Stereochemical Complexity: Unlike the racemic 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids , the target compound’s stereochemistry is unspecified, which could impact its biological activity.
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